Introduction: The Strategic Value of the Indazole Nucleus
Introduction: The Strategic Value of the Indazole Nucleus
An In-depth Technical Guide to 4-Bromo-1H-indazol-7-amine: A Core Scaffold for Modern Drug Discovery
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] As a fused bicyclic system composed of benzene and pyrazole rings, it serves as a rigid and tunable template for designing ligands that interact with a wide array of biological targets.[1] Its derivatives have demonstrated efficacy as anti-inflammatory, analgesic, anti-HIV, and anti-cancer agents.[1]
Within this important class of compounds, 4-Bromo-1H-indazol-7-amine emerges as a particularly valuable building block for drug development professionals. Its strategic placement of three key functional groups—the indazole nitrogen atoms, a reactive bromine atom, and a nucleophilic amine—provides a rich platform for chemical diversification. This guide offers a senior application scientist's perspective on the core chemical properties, synthetic logic, reactivity, and application of this potent intermediate.
Core Physicochemical Properties
4-Bromo-1H-indazol-7-amine is typically supplied as a solid powder.[2] Its fundamental properties are summarized below, providing the foundational data required for experimental design.
| Property | Value | Source(s) |
| CAS Number | 1190319-80-2 | [2] |
| Molecular Formula | C₇H₆BrN₃ | [3] |
| Molecular Weight | 212.05 g/mol | [2][3] |
| Physical Form | Powder | [2] |
| InChI Key | CZHGKGRFBMFAFI-UHFFFAOYSA-N | [2] |
| Storage | Room Temperature | [2] |
Synthetic Strategy: A Logic-Driven Approach
While specific, peer-reviewed synthetic protocols for 4-Bromo-1H-indazol-7-amine are not extensively published, a robust and scalable synthesis can be logically derived from established methodologies for structurally similar indazoles, such as the key intermediate for the HIV capsid inhibitor, Lenacapavir.[4][5] The most effective strategies often involve late-stage heterocycle formation, which allows for the precise installation of substituents on the benzene ring precursor.
A plausible and efficient synthesis commences with a substituted benzonitrile, leveraging regioselective bromination followed by cyclization with hydrazine. This approach is superior to attempting to brominate the pre-formed indazole ring, which often leads to a mixture of undesired regioisomers.[5]
Representative Synthetic Workflow
The following diagram illustrates a logical, two-step synthetic sequence. The causality behind this workflow is rooted in controlling regioselectivity, a critical challenge in the synthesis of polysubstituted heterocycles.
Caption: A logical workflow for the synthesis of 4-Bromo-1H-indazol-7-amine.
Protocol Insights and Mechanistic Causality
-
Regioselective Bromination:
-
Choice of Precursor: Starting with a 2-aminobenzonitrile derivative allows the amino group to direct the electrophilic bromination.
-
Choice of Reagent: N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid is an effective and milder alternative to elemental bromine, often providing higher yields and cleaner reactions by generating the Br+ electrophile in situ.[6] This choice minimizes over-bromination and side reactions.[6] The reaction proceeds via electrophilic aromatic substitution, with the position of bromination dictated by the directing effects of the existing substituents.
-
-
Indazole Ring Formation (Cyclization):
-
Diazotization: The aromatic amine is first converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C). This is a classic and reliable method for activating an amino group.
-
Intramolecular Cyclization: The diazonium intermediate is highly reactive. In situ, it can undergo an intramolecular cyclization, where the nitrile nitrogen attacks the diazonium group, leading to the formation of the pyrazole ring fused to the benzene ring. This reaction is often facilitated by a reducing agent to quench the diazonium salt and promote ring closure. The final tautomerization yields the stable 1H-indazole product. This method is a cornerstone of heterocyclic chemistry for its efficiency in constructing the indazole core.
-
Chemical Reactivity and Derivatization Potential
The power of 4-Bromo-1H-indazol-7-amine as a building block lies in the orthogonal reactivity of its functional groups. This allows for sequential, controlled modifications to build molecular complexity.
Caption: Key reaction pathways for derivatizing 4-Bromo-1H-indazol-7-amine.
-
Reactions at the 7-Amino Group: The primary amine at the C7 position is a potent nucleophile and a versatile functional handle.
-
Acylation/Amidation: It readily reacts with acyl chlorides or activated carboxylic acids to form amides, a common linkage in pharmaceutical agents.
-
N-Alkylation: The amine can be alkylated using alkyl halides, providing access to secondary and tertiary amines.
-
Diazotization (Sandmeyer Reaction): The amine can be converted into a diazonium salt, which can then be displaced by a wide variety of substituents (e.g., -OH, -CN, -halogens), offering another powerful route for diversification.
-
-
Reactions at the 4-Bromo Group: The bromine atom at the C4 position is an ideal handle for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the introduction of diverse aryl or heteroaryl groups, enabling exploration of structure-activity relationships (SAR) in this region of the molecule.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various primary or secondary amines at the C4 position.
-
Sonogashira Coupling: Coupling with terminal alkynes introduces carbon-carbon triple bonds, which can serve as rigid linkers or be further functionalized.
-
Applications in Drug Discovery
The true value of 4-Bromo-1H-indazol-7-amine is realized in its application as a core intermediate in the synthesis of complex, biologically active molecules. Its utility is exemplified by the synthesis of analogues of Lenacapavir, a first-in-class HIV capsid inhibitor.[5][7] The synthesis of a key intermediate for this drug, 7-bromo-4-chloro-1H-indazol-3-amine, underscores the industrial relevance of this substitution pattern.[4][8]
By providing three distinct points for modification, this scaffold allows medicinal chemists to systematically tune a compound's properties, including:
-
Potency: Modifications can optimize interactions with the target protein.
-
Selectivity: Fine-tuning the structure can reduce off-target effects.
-
ADME Properties: Adjusting lipophilicity, polarity, and metabolic stability through derivatization is crucial for developing a viable drug candidate.
Safety and Handling
As with any laboratory chemical, proper handling of 4-Bromo-1H-indazol-7-amine is essential. The following precautions are derived from standard safety data sheets (SDS).[3][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or a face shield, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid the formation and inhalation of dust.[3][9] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Conclusion
4-Bromo-1H-indazol-7-amine is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, logical synthetic accessibility, and orthogonally reactive functional groups provide a robust platform for the rapid generation of diverse chemical libraries. For researchers and scientists in pharmaceutical development, mastering the chemistry of this scaffold opens the door to creating novel therapeutics with precisely engineered properties.
References
- ChemicalBook. (2025-10-18). Chemical Safety Data Sheet MSDS / SDS - 7-AMINO-4-BROMO-1H-INDAZOLE.
- Sigma-Aldrich. 4-bromo-1H-indazol-7-amine | 1190319-80-2.
- Angene Chemical. (2025-09-03). Safety Data Sheet.
-
Asad, N., et al. (2024-06-07). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available from: [Link]
-
Asad, N., et al. (2024-06-07). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. PubMed. Available from: [Link]
- AK Scientific, Inc. Safety Data Sheet (United States) 4-Bromo-7-azaindole.
-
Asad, N., et al. (2024-04-30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]
-
Asad, N., et al. (2024-06-07). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. National Institutes of Health. Available from: [Link]
-
MDPI. (2024-06-07). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]
- Enamine. Safety Data Sheet.
-
Taylor & Francis Online. Indazole – Knowledge and References. Available from: [Link]
-
ResearchGate. (2024-06-03). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Available from: [Link]
-
ChemRxiv | Cambridge Open Engage. (2024-04-30). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available from: [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 4-bromo-1H-indazol-7-amine | 1190319-80-2 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. angenechemical.com [angenechemical.com]
- 10. enamine.enamine.net [enamine.enamine.net]
- 11. aksci.com [aksci.com]
